2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine
描述
属性
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F3N3O2S/c1-16-8-9-17(2)19(10-16)15-36-26-32-22-13-24(35-4)23(34-3)12-21(22)25(31)33(26)14-18-6-5-7-20(11-18)27(28,29)30/h5-13,31H,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBVMUGBWAZPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=CC(=C(C=C3C(=N)N2CC4=CC(=CC=C4)C(F)(F)F)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学研究应用
Chemical Characteristics
- Molecular Formula : C27H29N3O3S
- Molecular Weight : 475.6 g/mol
- CAS Number : 439096-24-9
Medicinal Chemistry Applications
-
Anticancer Activity :
Research indicates that quinazolinimine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell growth and apoptosis. -
Antimicrobial Properties :
The structural components of this compound suggest potential antimicrobial activity against a range of pathogens. Studies have shown that modifications in the quinazolinine structure can enhance its efficacy against bacterial strains.
Neuropharmacology Applications
-
Neuroprotective Effects :
The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuroprotection. Its effects on glutamate receptors could mitigate excitotoxicity, which is implicated in neurodegenerative diseases. -
Psychiatric Disorders :
Emerging research suggests that compounds like this may influence pathways involved in mood regulation and stress response, potentially offering therapeutic avenues for conditions such as depression and anxiety.
Data Table: Summary of Applications
相似化合物的比较
Structural and Functional Group Differences
| Feature | Target Quinazolinimine | Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester) |
|---|---|---|
| Core Structure | Quinazolinimine (fused bicyclic system) | 1,3,5-Triazine |
| Key Substituents | - 2,5-Dimethylbenzyl (sulfanyl-linked) - 3-(Trifluoromethyl)benzyl - Methoxy |
- Methoxy/methyl/ethoxy groups on triazine - Sulfonylurea bridge |
| Functional Groups | Sulfanyl (thioether), trifluoromethyl, methoxy | Sulfonylurea (-SO₂-NH-C(=O)-NH-), ester |
| Bioactivity | Hypothesized enzyme inhibition (kinases or pest-specific targets) | Acetolactate synthase (ALS) inhibition in plants |
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The sulfanyl group may confer resistance to oxidative degradation compared to sulfonylurea’s sulfonyl bridge, which is susceptible to enzymatic cleavage.
Research Findings and Hypotheses
常见问题
Q. What are the key structural features of this quinazolinimine derivative, and how do they influence its chemical reactivity?
The compound features a quinazolinimine core with a fused bicyclic system. Critical substituents include:
- 2,5-Dimethylbenzyl sulfanyl group : Enhances lipophilicity and influences nucleophilic substitution reactivity due to steric and electronic effects.
- 3-(Trifluoromethyl)benzyl group : Introduces strong electron-withdrawing properties, stabilizing adjacent reactive sites and modulating electrophilic interactions.
- 6,7-Dimethoxy groups : Improve solubility in polar solvents and participate in hydrogen bonding.
Q. Methodological Insight :
- Use NMR spectroscopy (¹H/¹³C) to confirm substituent positions and HPLC-MS to monitor hydrolysis products under acidic/basic conditions .
- Conduct DFT calculations to map electron density distribution, particularly around the trifluoromethyl and sulfanyl groups .
Q. What synthetic routes are recommended for this compound, and how can purity be optimized?
A multi-step synthesis is typical:
Quinazolinimine core formation : Condensation of anthranilic acid derivatives with urea or thiourea.
Sulfanyl group introduction : Nucleophilic substitution using 2,5-dimethylbenzyl thiol.
Trifluoromethylbenzyl functionalization : Alkylation with 3-(trifluoromethyl)benzyl bromide.
Q. Methodological Insight :
Q. What preliminary assays are used to evaluate its biological activity?
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
- Anti-inflammatory assays : COX-2 inhibition via ELISA, comparing IC₅₀ values to reference drugs like celecoxib .
- Cytotoxicity profiling : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How do structural modifications impact structure-activity relationships (SAR) in quinazolinimine derivatives?
Q. Methodological Insight :
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Case Example : A compound may show strong COX-2 inhibition in vitro but poor efficacy in murine inflammation models.
Q. Resolution Strategies :
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation using LC-MS/MS .
- Formulation optimization : Use nanoemulsions or liposomes to enhance bioavailability .
- Species-specific assays : Compare human/murine COX-2 isoform interactions via surface plasmon resonance (SPR) .
Q. What experimental designs are optimal for studying environmental fate and ecotoxicology?
Framework : Align with Project INCHEMBIOL ( ):
Abiotic studies : Hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure).
Biotic studies : Aerobic/anaerobic biodegradation in soil/water matrices (OECD 301/307 guidelines).
Trophic transfer analysis : Bioaccumulation in Daphnia magna and zebrafish models.
Q. Methodological Insight :
Q. How can computational methods enhance mechanistic understanding of its biological targets?
- Molecular Dynamics (MD) Simulations : Simulate binding stability to COX-2 over 100 ns trajectories (AMBER or GROMACS) .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with Arg120 in COX-2) .
- ADMET Prediction : Use SwissADME or pkCSM to optimize lead compounds for CNS penetration or metabolic stability .
Q. What strategies address challenges in scaling up synthesis for preclinical studies?
Q. How can spectroscopic discrepancies in structural characterization be resolved?
Example : Conflicting NOESY signals due to conformational flexibility.
Q. Resolution :
Q. What advanced techniques validate target engagement in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
